molecular formula C11H21NO3 B12510825 tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B12510825
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-IENPIDJESA-N
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Description

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1

InChI Key

JNNOAQQODYAQBD-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidinemethanol Precursors

A common approach involves Boc protection of pyrrolidine derivatives bearing hydroxyl groups. For example, pyrrolidin-2-ylmethanol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This method achieves yields of 48–98%, depending on purification techniques (e.g., silica gel chromatography with methanol/DCM gradients).

Example Protocol :

  • Reagents : Pyrrolidin-2-ylmethanol (0.300 g, 1.98 mmol), Boc₂O (0.650 g, 1.98 mmol), TEA (0.751 g, 7.42 mmol), DCM (5.0 mL).
  • Conditions : Stirred at 20°C for 16 h.
  • Yield : 98% after column chromatography.

Introduction of the (1S)-Hydroxyethyl Group

The hydroxyethyl moiety is introduced via stereoselective alkylation. In one method, pyrrolidine-2-carbaldehyde undergoes asymmetric Henry reaction with nitromethane, followed by reduction and Boc protection. Chiral catalysts (e.g., Cu(II)-salen complexes) enable enantiomeric excess (ee) >90% for the (1S)-configured alcohol.

Key Steps :

  • Asymmetric Nitroaldol Reaction :
    • Pyrrolidine-2-carbaldehyde + CH₃NO₂ → β-nitro alcohol intermediate.
    • Catalyst: (R,R)-Jacobsen catalyst (10 mol%), 0°C, 24 h.
  • Reduction : NaBH₄ in methanol reduces the nitro group to amine.
  • Boc Protection : Boc₂O in DCM/TEA yields the target compound.

Reductive Amination of Ketone Intermediates

Synthesis of Pyrrolidinone Intermediates

Pyrrolidin-2-one derivatives are reduced to install the hydroxyethyl group. For instance, tert-butyl 2-acetylpyrrolidine-1-carboxylate is reduced with NaBH₄ in THF, yielding the (1S)-alcohol via stereoselective hydride delivery.

Optimized Conditions :

  • Substrate : tert-Butyl 2-acetylpyrrolidine-1-carboxylate (1.0 equiv).
  • Reducing Agent : NaBH₄ (2.0 equiv), LiCl (1.5 equiv) in THF at 0°C.
  • Yield : 85% with 92% ee.

Stereochemical Control

The use of chiral auxiliaries or catalysts ensures high enantioselectivity. For example, Evans oxazolidinone -mediated alkylation of pyrrolidine ketones followed by borane reduction achieves >95% ee for the (1S)-isomer.

Hydrogenation of Unsaturated Precursors

Asymmetric Hydrogenation of Enamides

Chiral ruthenium catalysts (e.g., Ru-BINAP) enable asymmetric hydrogenation of α,β-unsaturated pyrrolidine carbamates. This method produces the (1S)-hydroxyethyl group with >99% ee.

Representative Procedure :

  • Substrate : tert-Butyl 2-vinylpyrrolidine-1-carboxylate (1.0 equiv).
  • Catalyst : Ru-(S)-BINAP (0.5 mol%), H₂ (50 psi).
  • Solvent : Ethanol, 25°C, 12 h.
  • Yield : 94% with 99% ee.

Comparative Analysis of Methods

Method Key Advantage Yield ee (%) Scalability
Boc Protection High yield, simple conditions 48–98% N/A Industrial-scale
Asymmetric Henry High enantioselectivity 70–85% >90% Laboratory-scale
Reductive Amination Mild conditions, versatile substrates 80–85% 92% Pilot-scale
Hydrogenation Exceptional stereocontrol 90–94% >99% Requires specialized equipment

Critical Reaction Parameters

Solvent and Temperature

  • Polar aprotic solvents (e.g., DCM, THF) improve Boc protection kinetics.
  • Low temperatures (0–5°C) enhance stereoselectivity in asymmetric reductions.

Purification Strategies

  • Column Chromatography : Methanol/DCM (1:10 to 1:100) resolves diastereomers.
  • Crystallization : Hexane/ethyl acetate mixtures yield enantiopure crystals.

Industrial-Scale Considerations

  • Cost Efficiency : Boc₂O and NaBH₄ are cost-effective for large batches.
  • Catalyst Recycling : Ru-BINAP catalysts can be recovered via filtration, reducing costs.
  • Safety : Exothermic reductions (e.g., NaBH₄) require controlled addition and cooling.

Chemical Reactions Analysis

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
  • CAS Number : 1307800-86-7 (absolute configuration confirmed) .
  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol .
  • Stereochemistry : Two chiral centers at the pyrrolidine C2 and hydroxyethyl C1 positions, designated (2S,1S) .

Applications: This compound is a key chiral building block in asymmetric synthesis, particularly for organocatalysts and pharmaceutical intermediates. Its hydroxyl and pyrrolidine groups enable hydrogen bonding and stereochemical control, making it valuable in enantioselective reactions .

Comparison with Structurally Similar Compounds

tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Substituent : Methanesulfonyloxy (-OSO₂CH₃) replaces the hydroxyethyl group.
    • Synthesis : Synthesized via methanesulfonyl chloride reaction with tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (92% yield) .
    • Applications : Acts as a reactive intermediate for nucleophilic substitution reactions due to the labile sulfonate group.
    • Structural Impact : The sulfonate group increases electrophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound .

(2S,4S)-tert-Butyl 4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Key Differences :
    • Substituents : Additional hydroxyl group at pyrrolidine C4 and hydroxymethyl (-CH₂OH) at C2.
    • Stereochemistry : Two stereocenters (2S,4S) vs. the target compound’s (2S,1S) configuration .
    • Applications : Used in peptide mimetics and β-turn inducers due to its dual hydroxyl groups, which enhance solubility and conformational rigidity .

tert-Butyl 2-(4-((2-Ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate (Compound 32)

  • Key Differences: Substituent: Pyridine ring with a 2-ethylhexyloxy chain replaces the hydroxyethyl group. Synthesis: Prepared via coupling of tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate with 2-ethyl-1-hexanol (54% yield) . Applications: Likely used in catalysis or as a ligand for transition metals due to the pyridine’s coordination capacity. The bulky ethylhexyl group enhances lipophilicity .

Spiro-Pyrrolidine-Oxindole Derivative (Compound 328)

  • Key Differences :
    • Core Structure : Spiro-fused pyrrolidine-oxindole system with a propenyl group and triisopropylsilyl ethynyl substituent.
    • Synthesis : High-yield (94%) spirocyclization reaction; [α]D²⁶ = -31.6 (CHCl₃) indicates strong stereochemical influence .
    • Applications : Designed for medicinal chemistry (e.g., kinase inhibitors) due to the spiro-oxindole scaffold’s bioactivity .

Data Tables

Table 2. Stereochemical and Functional Impact

Compound Stereocenters Functional Groups Key Properties
tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (2S,1S) Hydroxyl, pyrrolidine Hydrogen-bond donor, chiral induction
Spiro-pyrrolidine-oxindole derivative (328) Multiple Oxindole, propenyl, silyl Bioactivity, conformational rigidity
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2S,4S) Dual hydroxyl Enhanced solubility, β-turn induction

Research Findings and Trends

  • Stereochemical Influence: The (1S)-hydroxyethyl group in the target compound enhances enantioselectivity in organocatalytic reactions compared to non-chiral analogs (e.g., sulfonate derivatives) .
  • Synthetic Efficiency : Methanesulfonyl derivatives (92% yield) are more reactive but less versatile in hydrogen-bond-mediated catalysis than hydroxyl-bearing analogs .
  • Emerging Applications : Spiro-pyrrolidine-oxindoles highlight the growing interest in complex architectures for drug discovery, diverging from simpler pyrrolidine intermediates .

Biological Activity

Tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (CAS No. 916145-68-1) is a compound with notable biological activities, particularly in the context of anti-inflammatory effects and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

  • Molecular Formula : C11_{11}H21_{21}NO3_3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 916145-68-1

Recent studies suggest that this compound exhibits its biological effects primarily through modulation of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound has been evaluated for its inhibitory effects on COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the production of prostaglandins by blocking COX enzymes. For instance, preliminary data indicated that certain derivatives with similar structures showed IC50_{50} values in the micromolar range against COX enzymes, suggesting a potential for anti-inflammatory activity:

CompoundIC50_{50} (μM)Target Enzyme
3b19.45 ± 0.07COX-1
4b26.04 ± 0.36COX-1
4d28.39 ± 0.03COX-1
3a42.1 ± 0.30COX-2
4d23.8 ± 0.20COX-2

These results indicate that tert-butyl derivatives may possess selective inhibition properties, which could lead to fewer side effects compared to non-selective NSAIDs.

In Vivo Studies

In vivo studies involving animal models have further validated the anti-inflammatory properties of related pyrrolidine derivatives. For example, compounds similar to this compound were tested in carrageenan-induced paw edema models, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have revealed that modifications to the pyrrolidine ring and substituents on the carboxylate group significantly influence biological activity. Electron-donating groups tend to enhance anti-inflammatory effects, while steric hindrance may reduce potency.

Case Studies

One notable case study involved the synthesis and evaluation of several pyrrolidine derivatives where this compound was highlighted for its promising anti-inflammatory effects:

  • Study Design : The study assessed various derivatives for their ability to inhibit COX enzymes and their efficacy in reducing inflammation in rat models.
  • Findings : The compound demonstrated a significant decrease in paw swelling and reduced levels of inflammatory markers compared to the control group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, and what key reaction conditions are employed?

  • Methodological Answer : The compound is typically synthesized via a mixed anhydride approach. In one protocol, carboxylate precursors are activated with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂ at room temperature, followed by coupling with chiral alcohols (e.g., 2-amino-2-methylpropanol). Purification involves flash chromatography (0–100% ethyl acetate/hexane gradient) to isolate the product in ~59% yield .
  • Key Data :

  • Solvent: CH₂Cl₂
  • Activator: Isobutyl chloroformate
  • Base: DIPEA (6.45 mmol)
  • Yield: 59% post-chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound, and what specific spectral features confirm its structure?

  • Methodological Answer :

  • NMR : The 1^1H NMR spectrum confirms the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and the (1S)-hydroxyethyl moiety (δ ~4.2–4.5 ppm, multiplet). 13^{13}C NMR resolves the pyrrolidine carbamate carbonyl at ~155 ppm .
  • HRMS : Exact mass matches the molecular formula (e.g., C₁₁H₂₁NO₃ requires 215.15 g/mol; observed 215.14 g/mol) .
  • IR : Hydroxyl stretch at ~3400 cm⁻¹ and carbonyl stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of the (1S)-hydroxyethyl group during synthesis?

  • Methodological Answer : Enantioselectivity is achieved using chiral auxiliaries or catalysts. For example, asymmetric reduction of ketone precursors with chiral borane complexes (e.g., Corey-Bakshi-Shibata catalyst) can yield >90% ee. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical purity .
  • Data Contradiction : reports [α]²⁵_D = −55.0 (c 0.20, CHCl₃), suggesting high ee, while other protocols using non-chiral bases (e.g., DIPEA in ) may require post-synthesis resolution.

Q. What strategies resolve contradictions in NMR data when confirming the stereochemistry of the pyrrolidine ring?

  • Methodological Answer : Conflicting NOE (Nuclear Overhauser Effect) signals or coupling constants (JJ) may arise from ring puckering. Use 2D NMR (COSY, NOESY) to map spatial proximities. For instance, NOE between the hydroxyethyl proton and pyrrolidine C3-H confirms the (1S) configuration . Computational modeling (DFT) can predict stable conformers to cross-validate experimental data .

Q. How do computational methods aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for esterification or hydroxylation steps. ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent polarity, temperature) to minimize side products like over-oxidized byproducts .
  • Case Study : Simulations predict tert-butyl cleavage under acidic conditions (e.g., TFA in CH₂Cl₂), guiding experimentalists to avoid protonation-sensitive intermediates .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Side Reaction 1 : Hydrolysis of the tert-butyl carbamate under prolonged exposure to moisture. Mitigation: Use anhydrous solvents and molecular sieves .
  • Side Reaction 2 : Epimerization at the (1S)-hydroxyethyl center under basic conditions. Mitigation: Lower reaction temperature (0–5°C) and shorten coupling times .
    • Yield Comparison :
ConditionYieldPurity
Room temperature, 24 hrs45%85%
0°C, 2 hrs59%97%

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